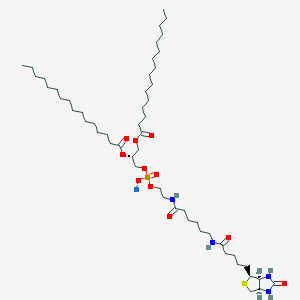

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

説明

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), also known as DPPG-biotin, is a biotinylated phospholipid that has been widely used in various scientific research applications. DPPG-biotin is a derivative of the naturally occurring phospholipid dipalmitoylphosphatidylglycerol (DPPG). It is a zwitterionic phospholipid with a biotin group attached to the sn-1 position of the glycerol backbone. The presence of the biotin group allows for the DPPG-biotin molecule to be used in various scientific research applications, such as biotinylation, affinity purification, and fluorescence labeling.

科学的研究の応用

Lipid Arrays for Biomolecular Interactions

- Phospholipid Arrays on Porous Polymer Coatings: The use of nanoporous HEMA-EDMA as a matrix for lipid arrays, including 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), demonstrates its effectiveness in protein and antibody binding studies. This method showcases higher fluorescent signal intensity and stability against washing, making it a promising approach for various bio-applications (Sekula-Neuner et al., 2017).

Chiral Separation in Capillary Electrochromatography

- Immobilization of Phospholipid-Avidin for Chiral Separation: Phospholipid-coated capillaries with immobilized avidin, using compounds like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(Cap biotinyl), have been effective in the chiral separation of amino acids. This method has shown reliable separations with high efficiency, highlighting its potential in analytical chemistry applications (Han et al., 2006).

Protein Immobilization on Monolayers

- Immobilization of Streptavidin on Biotin-functionalized Monolayers: Biotin-functionalized Langmuir–Schaefer binary monolayers, incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(Cap Biotinyl), have been used for streptavidin immobilization. This approach offers insights into protein organization on lipid surfaces and potential applications in biosensing and nanotechnology (Ihalainen & Peltonen, 2004).

Lipid Bilayer Studies

- Study of Lipid Bilayers: Research has delved into the structural properties of lipid bilayers using compounds like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl). These studies contribute to a deeper understanding of lipid membrane dynamics and interactions, relevant in cell biology and pharmacology (Wohlgemuth, Waespe‐Šarčevic̀, & Seelig, 1980).

Biosensing Applications

- Biosensing with Immobilized Enzyme Layers: The creation of biosensors using self-assembled monolayers that include 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is a significant application. This method shows potential for detecting biological substances like hydrogen peroxide in complex samples, such as milk (Esseghaier et al., 2008).

作用機序

Target of Action

The primary target of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), also known as 16:0 Biotinyl Cap PE, is the cell membrane . It belongs to a class of phospholipids that are the most abundant lipids in the inner leaflet of the plasma membrane .

Mode of Action

16:0 Biotinyl Cap PE interacts with the cell membrane, specifically with cholesterol, to form a condensed lipid monolayer with tight hydrogen bonding . This interaction results in a more fluid membrane that may aid in transport and signaling across the bilayer .

Biochemical Pathways

The interaction of 16:0 Biotinyl Cap PE with the cell membrane affects the lipid bilayer’s structure and function, influencing various biochemical pathways. For instance, it can impact the activation of G protein-coupled receptors (GPCRs) by agonist ligands, which is mediated by a transition from an inactive to active receptor conformation .

Pharmacokinetics

It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .

Result of Action

The molecular and cellular effects of 16:0 Biotinyl Cap PE’s action are primarily related to its influence on the cell membrane’s fluidity and the activation of GPCRs . This can lead to changes in cell signaling and transport across the bilayer, impacting various cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 16:0 Biotinyl Cap PE. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at -20°C . Furthermore, the presence of other molecules in the cell membrane, such as cholesterol, can influence the compound’s interaction with the membrane and its resulting effects .

特性

IUPAC Name |

sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/q;+1/p-1/t45-,46+,47+,52+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOYGXYDOICSBP-OHXMQTJZSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

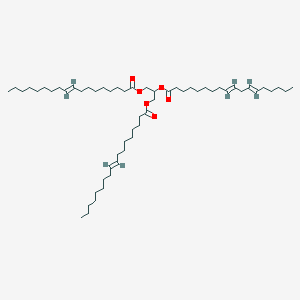

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98N4NaO11PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677175 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1053.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-52-3 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)